2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule characterized by a fused bicyclic imidazo[1,2-b]pyridazine core. Key structural features include:
- Cyclopropyl substituent: Positioned at the 2-position of the imidazo[1,2-b]pyridazine, this group may enhance metabolic stability and modulate lipophilicity.
- 1,4-Benzodioxin moiety: A six-membered oxygen-containing ring fused to a benzene ring, linked via a carboxamide group at the 6-position of the core. This moiety is associated with improved pharmacokinetic properties in related compounds .
Properties
IUPAC Name |
2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(19-12-3-5-15-16(9-12)25-8-7-24-15)13-4-6-17-20-14(11-1-2-11)10-22(17)21-13/h3-6,9-11H,1-2,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGGZTVUVOHYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease.
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity. This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. This can help improve cognitive function in patients with Alzheimer’s disease.
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase enzymes. By inhibiting these enzymes, the compound increases the availability of acetylcholine, enhancing cholinergic transmission. This can have downstream effects on cognitive function.
Pharmacokinetics
These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action include an increase in acetylcholine levels in the brain, leading to improved cognitive function. Additionally, the compound has shown antibacterial activity, with significant bacterial biofilm growth inhibition observed against B. subtilis and E. coli.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH levels can affect the compound’s solubility and absorption. Additionally, the presence of other medications can influence the compound’s metabolism and excretion
Biochemical Analysis
Biochemical Properties
It has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. This suggests that it may interact with these enzymes, potentially affecting their function and the biochemical reactions they are involved in.
Cellular Effects
The cellular effects of 2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide are also not fully known. It has been found to have significant antibacterial activity against B. subtilis and E. coli, suggesting that it may influence cellular processes in these organisms
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from published literature.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents/Features | Reported Activity | Key Findings |
|---|---|---|---|---|
| 2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide (Target) | Imidazo[1,2-b]pyridazine | Cyclopropyl, 1,4-benzodioxin carboxamide | Not available | Structural design emphasizes metabolic stability and target engagement. |
| 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) | Tetrazole-piperidine-benzodiazolone | Benzodioxin-linked tetrazole, thiophene | Not explicitly stated | Synthesized via Ugi-Azide four-component reaction (76% yield). |
| 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) | Flavone | 1,4-dioxane ring, hydroxymethyl group (4g) | Antihepatotoxic (vs. CCl4-induced toxicity) | 4g showed superior activity (comparable to silymarin) due to hydroxymethyl substitution. |
Key Observations:
Core Structure Diversity :
- The target compound’s imidazo[1,2-b]pyridazine core differs significantly from the tetrazole-piperidine system in 9o and the flavone scaffold in 4f/4g . This diversity impacts target selectivity and binding modes.
Role of 1,4-Benzodioxin/Dioxane Systems: The benzodioxin group in the target compound and 9o may enhance solubility and metabolic stability. In contrast, the 1,4-dioxane ring in 4f/4g contributes to antihepatotoxic activity by mimicking flavonoid interactions in silymarin.
Substituent Effects :
- The cyclopropyl group in the target compound likely improves steric hindrance and pharmacokinetics compared to the hydroxymethyl group in 4g , which enhances hydrogen-bonding capacity.
Research Implications
- Structural Optimization : Introducing polar groups (e.g., hydroxymethyl as in 4g ) to the benzodioxin moiety of the target compound may enhance bioavailability.
- Activity Screening : Prioritize assays for kinase inhibition or hepatoprotective effects based on core structural parallels with validated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
